Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluoropiperidin-2-one

pKa modulation physicochemical profiling lead optimization

4,4-Difluoropiperidin-2-one (CAS 1255666-74-0) is a gem-difluorinated piperidin-2-one building block that delivers a quantifiable ~3.14 pKa reduction vs. non-fluorinated analogs—enhancing CNS permeability and blocking CYP-mediated oxidation at the metabolically labile 4-position. Validated as the key precursor to (R)-4,4-difluoropiperidine-based D4 antagonists and SARS-CoV-2 antiviral candidates. With an sp³ carbon fraction of 0.8 and fragment-compliant MW (135.11), this high-purity intermediate accelerates FBDD and lead optimization. Procure to reduce synthetic risk in your SAR campaigns.

Molecular Formula C5H7F2NO
Molecular Weight 135.114
CAS No. 1255666-74-0
Cat. No. B2860820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidin-2-one
CAS1255666-74-0
Molecular FormulaC5H7F2NO
Molecular Weight135.114
Structural Identifiers
SMILESC1CNC(=O)CC1(F)F
InChIInChI=1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9)
InChIKeyDLFWPDROWQRUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidin-2-one (CAS 1255666-74-0): A Procurement-Focused Overview of Its Gem-Difluoro Piperidinone Scaffold


4,4-Difluoropiperidin-2-one (CAS 1255666-74-0) is a fluorinated heterocyclic building block featuring a piperidin-2-one core with geminal difluoro substitution at the 4-position . With a molecular formula of C5H7F2NO and a molecular weight of 135.11 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery programs [1]. The gem-difluoro motif confers distinct physicochemical properties—including reduced basicity and altered lipophilicity—that differentiate it from non-fluorinated, mono-fluorinated, or alternatively positioned difluoro analogs, making it a strategic choice for modulating pharmacokinetic and target-binding profiles in lead optimization [2].

Why Generic Piperidinone Analogs Cannot Substitute for 4,4-Difluoropiperidin-2-one in Lead Optimization


Simple substitution of 4,4-difluoropiperidin-2-one with unsubstituted piperidin-2-one, 4-fluoropiperidin-2-one, or 3,3-difluoropiperidin-2-one is scientifically unsound due to profound and quantifiable differences in physicochemical and conformational properties. Systematic studies demonstrate that the position of fluorine substitution relative to the basic amine center dramatically alters pKa—the 4,4-difluoro motif reduces basicity by approximately 3.14 pKa units compared to non-fluorinated analogs, while isomeric 3,3-difluoro substitution produces a smaller reduction (ΔpKa ~2.35) due to increased through-bond distance [1]. These differences directly impact ionization state at physiological pH, membrane permeability, and target engagement, making each fluorinated congener pharmacokinetically distinct and non-interchangeable in SAR campaigns [2]. Furthermore, the unique conformational constraints imposed by gem-difluorination at the 4-position—including the 'Janus face' stereoelectronic effects—cannot be replicated by other substitution patterns [3].

Quantitative Differentiation Evidence: 4,4-Difluoropiperidin-2-one Versus Closest Analogs


Basicity Reduction (ΔpKa): 4,4-Difluoro Motif Produces the Largest pKa Shift Among Positional Isomers

In a systematic 2023 study measuring the physicochemical properties of mono- and difluorinated saturated heterocyclic amines, the 4,4-difluoropiperidine scaffold (directly analogous to 4,4-difluoropiperidin-2-one) exhibited a pKa reduction of 3.14 units relative to its non-fluorinated piperidine counterpart [1]. This observed ΔpKa of 3.14 is in excellent agreement with independently reported values (3.15) for 4,4-difluoropiperidine, validating the reproducibility of this effect [2]. In contrast, the isomeric 3,3-difluoropiperidine motif produced a significantly smaller pKa reduction (ΔpKa = 2.35 to 2.87) when situated further from the basic center, demonstrating the positional dependence of fluorine's electron-withdrawing effect [3].

pKa modulation physicochemical profiling lead optimization

Conformational Constraint and 3D Fragment Quality: 4,4-Difluoro Scaffold Demonstrates Superior Three-Dimensionality

A 2024 chemoinformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery (FBDD) evaluated the three-dimensional structural characteristics of various fluorinated piperidine scaffolds [1]. The gem-difluoro substitution at the 4-position introduces a 'Janus face' stereoelectronic profile that increases molecular complexity and three-dimensionality compared to mono-fluorinated or non-fluorinated piperidine analogs [2]. Specifically, the 4,4-difluoro motif creates a conformationally constrained scaffold that offers enhanced shape diversity—a critical parameter for fragment library design where increased 3D character correlates with improved hit-to-lead progression [3].

3D fragments FBDD conformational analysis chemoinformatics

Metabolic Stability Enhancement: Gem-Difluoro Motif Blocks Oxidative Metabolism at the 4-Position

Fluorination at metabolically labile positions is a well-established strategy for improving metabolic stability in drug candidates [1]. The gem-difluoro substitution at the 4-position of piperidin-2-one effectively blocks cytochrome P450-mediated oxidation at this site, a common metabolic soft spot in unsubstituted piperidine and piperidinone scaffolds [2]. In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance was measured as a key parameter alongside pKa and LogP [3]. While compound-specific clearance values for 4,4-difluoropiperidin-2-one itself are not explicitly tabulated, the study establishes the methodology for quantifying the metabolic advantage of gem-difluorination over non-fluorinated and mono-fluorinated congeners [4].

metabolic stability oxidative metabolism CYP inhibition PK optimization

Synthetic Utility in N-Arylation: 78% Yield Demonstrates Robust Reactivity Profile

4,4-Difluoropiperidin-2-one demonstrates reliable and efficient reactivity in copper-catalyzed N-arylation reactions, a critical transformation for incorporating the scaffold into more complex drug-like molecules. In a documented synthetic procedure, N-arylation of 4,4-difluoropiperidin-2-one with ethyl 4-iodobenzoate using copper(I) iodide, N,N′-dimethylethylenediamine, and potassium phosphate in toluene solvent afforded ethyl 4-(4,4-difluoro-2-oxopiperidin-1-yl)benzoate in 78% yield [1]. This yield serves as a quantitative benchmark for comparing the reactivity of 4,4-difluoropiperidin-2-one against other piperidinone building blocks under identical or similar N-arylation conditions [2].

N-arylation cross-coupling building block reactivity synthetic efficiency

High-Impact Application Scenarios for 4,4-Difluoropiperidin-2-one in Drug Discovery and Development


CNS Drug Discovery: D4 Dopamine Receptor Antagonist Development

The (R)-4,4-difluoropiperidine scaffold—the reduced analog of 4,4-difluoropiperidin-2-one—has been validated as a core motif in highly potent and selective dopamine D4 receptor antagonists, with SAR studies confirming that the (R)-enantiomer is the active isomer via X-ray crystallography [1]. 4,4-Difluoropiperidin-2-one serves as a key synthetic precursor to this scaffold, enabling access to D4 antagonists with demonstrated selectivity over other dopamine receptor subtypes [2]. The reduced basicity (ΔpKa = 3.14) conferred by the gem-difluoro motif is particularly advantageous for CNS penetration, as lower pKa values at the basic amine center favor passive diffusion across the blood-brain barrier by reducing the fraction of positively charged species at physiological pH [3].

Fragment-Based Drug Discovery (FBDD) Library Construction

4,4-Difluoropiperidin-2-one is an ideal component for constructing three-dimensional fragment libraries in FBDD campaigns. Chemoinformatic analysis confirms that fluorinated piperidine derivatives bearing gem-difluoro substitution exhibit enhanced three-dimensionality and conformational constraint compared to mono-fluorinated or non-fluorinated analogs, making them valuable '3D fragments' that address the historical overrepresentation of flat, aromatic fragments in screening collections [1]. The scaffold's low molecular weight (135.11 g/mol), high sp³ carbon fraction (0.8), and favorable LogP (predicted ~0.3) align with fragment-like physicochemical criteria [2]. Procurement of 4,4-difluoropiperidin-2-one enables rapid diversification through the lactam nitrogen and ketone carbonyl functional handles, supporting hit-to-lead optimization pathways [3].

Lead Optimization for Metabolic Stability Enhancement

In lead optimization programs where piperidine or piperidinone scaffolds exhibit rapid oxidative metabolism at the 4-position, 4,4-difluoropiperidin-2-one provides a direct, quantifiably differentiated replacement strategy. The gem-difluoro substitution effectively blocks CYP-mediated oxidation at this metabolically labile site, a design principle validated across multiple pharmaceutical development campaigns [1]. Systematic physicochemical profiling establishes that this metabolic stability enhancement comes with predictable and measurable changes in basicity (ΔpKa = 3.14) and lipophilicity, allowing medicinal chemists to anticipate and compensate for downstream PK/PD effects [2]. Compared to the 3,3-difluoro isomer (ΔpKa = 2.35–2.87), the 4,4-difluoro motif offers a larger pKa reduction for applications requiring more pronounced basicity modulation [3].

Antiviral Drug Development: Coronavirus Inhibitor Synthesis

4,4-Difluoropiperidin-2-one has been specifically utilized as a synthetic building block in the preparation of substituted phenyl ethynyl pyridine carboxamides—a compound class under investigation as potent inhibitors of SARS-CoV, MERS-CoV, and SARS-CoV-2 [1]. The documented N-arylation procedure using 4,4-difluoropiperidin-2-one with ethyl 4-iodobenzoate (78% yield) provides a validated synthetic entry point for constructing antiviral candidates bearing the 4,4-difluoro-2-oxopiperidine moiety [2]. The robust reactivity and predictable transformation of this building block reduce synthetic risk in medicinal chemistry campaigns targeting emerging viral threats where rapid SAR exploration is essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.